molecular formula C15H16N2O5 B1600110 3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide CAS No. 464913-33-5

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B1600110
M. Wt: 304.3 g/mol
InChI Key: SJEPOPXPKRWVQI-UHFFFAOYSA-N
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Description

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide (EDDB) is a synthetic compound belonging to the family of N-hydroxybenzamides. It is a promising compound for various scientific research applications due to its unique structure and properties. EDDB is known for its ability to form stable complexes with metal ions, and its ability to bind to specific proteins and enzymes. In addition, EDDB has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-microbial activities.

Scientific Research Applications

Structural and Spectroscopic Characterization

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide and its derivatives have been explored for their structural and spectroscopic characteristics. Zareva (2006) utilized ab initio calculations and IR-LD spectroscopy for the structural and spectroscopic characterization of a related compound, 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, comparing the results with single crystal X-ray structures to understand its structural features and assign IR bands (Zareva, 2006).

Chemical Synthesis and Transformations

The compound has been involved in various synthetic processes and chemical transformations. For instance, Kurasawa et al. (1984) studied the reaction of 3-(N, N-dimethylcarbamoyl) furo[2, 3-b] quinoxaline with ethyl cyanoacetate, leading to ring transformations and formation of several novel compounds, demonstrating its versatility in organic synthesis (Kurasawa et al., 1984).

Application in Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in synthesizing various derivatives with potential therapeutic applications. For example, Pişkin et al. (2020) synthesized new derivatives of this compound, demonstrating their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antibacterial and Antimicrobial Activities

Research by Zhang (2011) focused on the synthesis and structural characterization of antipyrine derivatives, including 3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide, revealing their strong antibacterial activities. This highlights the potential of these compounds in developing new antibacterial agents (Zhang, 2011).

Crystallographic Studies

Prohens et al. (2017) conducted a combined crystallographic and theoretical study of weak intermolecular interactions in crystalline squaric acid esters and amides, which include derivatives of the subject compound. This study provided insights into the formation of supramolecular assemblies in solid states, which is crucial for understanding the properties of these materials (Prohens et al., 2017).

properties

IUPAC Name

3-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-4-22-14-10(12(19)13(14)20)16-9-7-5-6-8(11(9)18)15(21)17(2)3/h5-7,16,18H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEPOPXPKRWVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474435
Record name 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide

CAS RN

464913-33-5
Record name 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

44 g of 3-amino-2-hydroxy-N,N-dimethyl-benzamide are dissolved in 880 ml of EtOH. 46 g of 3,4-diethoxy-3-cyclobuten-1,2-dione and 4.4 g of K2CO3 are added and the reaction mixture obtained is stirred overnight at rt. Solvent is evaporated. A residue obtained is purified by column chromatography over 500 g of silica using CH2Cl2/MeOH 98/2 as eluent. The product-containing fractions are combined and solvent is evaporated. A residue obtained is suspended in 1 l of MeOH and filtered. This process is repeated a further 3 times. The title compound is obtained.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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